molecular formula C15H15N3O5 B5684541 4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide

4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide

Cat. No.: B5684541
M. Wt: 317.30 g/mol
InChI Key: NVMWLSDQNJWEFB-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups, a nitro group, and a pyridinyl moiety, making it a molecule of interest for researchers in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group at the 2-position. This is followed by a coupling reaction with 5-methyl-2-pyridylamine under appropriate conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products Formed

    Reduction: The major product is 4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-aminobenzamide.

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Products include various oxidized derivatives of the original compound.

Scientific Research Applications

4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl moiety may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethoxy-N-(2-pyridinyl)-2-nitrobenzamide
  • 4,5-dimethoxy-N-(3-methylpyridin-2-yl)-2-nitrobenzamide
  • 4,5-dimethoxy-N-(5-ethylpyridin-2-yl)-2-nitrobenzamide

Uniqueness

4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-9-4-5-14(16-8-9)17-15(19)10-6-12(22-2)13(23-3)7-11(10)18(20)21/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMWLSDQNJWEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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